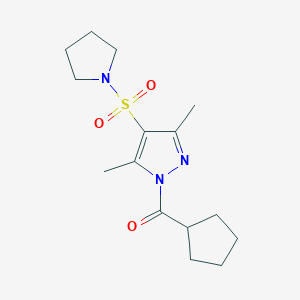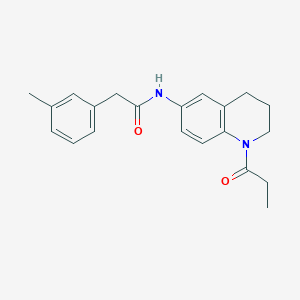
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, or CPDMP, is an organic compound with a wide range of potential applications in chemical synthesis and scientific research. CPDMP is a member of the pyrazole family of heterocyclic compounds, which are composed of five carbon atoms and two nitrogen atoms arranged in a ring structure. CPDMP is a versatile compound due to its ability to react with a variety of other compounds, allowing it to be used as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, CPDMP is being investigated for its potential applications in scientific research, including its use as a molecular probe for studying biochemical and physiological processes. In
科学研究应用
CPDMP has been used as a molecular probe for studying biochemical and physiological processes. It has been used to study the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. It has also been used to study the effects of various compounds on the structure and function of proteins.
作用机制
CPDMP is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. CPDMP binds to these enzymes and blocks their activity, thus preventing the enzymes from carrying out their normal functions. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
CPDMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
实验室实验的优点和局限性
CPDMP has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, CPDMP is a highly versatile compound, allowing it to be used as a building block for the synthesis of other compounds. However, CPDMP has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. In addition, CPDMP is a relatively reactive compound, making it difficult to store and handle.
未来方向
CPDMP has potential applications in a variety of fields, including drug discovery, drug development, and medical research. It has been used as a molecular probe for studying the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. CPDMP also has potential applications in the development of new drugs, as it has been used to study the effects of various compounds on the structure and function of proteins. Finally, CPDMP has potential applications in medical research, as it has been used to study the effects of various compounds on the regulation of biochemical and physiological processes.
合成方法
CPDMP can be synthesized through a variety of methods, such as the N-alkylation of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride. This method involves the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. Other methods for the synthesis of CPDMP include the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl bromide or pyrrolidine-1-sulfonyl iodide in the presence of a base, such as potassium carbonate.
属性
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)


![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)

![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)